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Drug Overview and Development Background

Conteltinib (development code CT-707, also known as SY-707) is a novel, potent second-generation

anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) with additional activity against focal

adhesion kinase (FAK) and Pyk2. This small molecule therapeutic agent exhibits promising antitumor

activity in preclinical models and is currently under clinical development for advanced ALK-positive non-

small cell lung cancer (NSCLC) and potentially other malignancies. As a multi-kinase inhibitor, Conteltinib

represents an innovative approach to targeted cancer therapy that addresses both ALK-driven tumor growth

and FAK-mediated tumor microenvironment interactions [1] [2] [3].

The molecular characteristics of Conteltinib include a complex structure with formula C₃₂H₄₅N₉O₃S and

molecular weight of 635.82 g/mol. The compound appears as a light yellow to yellow solid powder with

good solubility in DMSO (approximately 31.25 mg/mL, equivalent to 49.15 mM) but limited aqueous

solubility, requiring specific formulation approaches for in vivo administration [4] [5]. Conteltinib

demonstrates high purity (>98-99%) and stability when stored at -20°C in powder form, though stock

solutions in DMSO should be used within one month and subjected to minimal freeze-thaw cycles to

maintain stability [4] [5].
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From a clinical development perspective, Conteltinib has progressed through a first-in-human Phase 1

study (NCT02695550) conducted between April 2016 and February 2020, which evaluated its safety,

pharmacokinetics, and efficacy in 64 patients with advanced ALK-positive NSCLC. The study established

the recommended Phase 2 doses as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice

daily (BID) for patients previously treated with crizotinib [1] [6]. The development of Conteltinib is

particularly significant given the need for ALK inhibitors that can overcome resistance to first-generation

agents like crizotinib while providing improved safety profiles and activity against central nervous system

metastases.

Comprehensive Pharmacokinetic Properties

Key Pharmacokinetic Parameters

The pharmacokinetic profile of Conteltinib has been extensively characterized in clinical studies,

demonstrating generally dose-dependent exposure with manageable interpatient variability. In the Phase 1

dose-escalation and expansion study, Conteltinib was administered orally at doses ranging from 50 mg to

800 mg once daily, with intensive PK sampling conducted during a 7-day PK lead-in phase (single dose) and

after multiple doses (Cycle 1 Day 28) [1] [7].

Table 1: Single-Dose Pharmacokinetic Parameters of Conteltinib in the Dose-Escalation Phase

Dose (mg) n AUCINF_obs (ng·h/mL) Cmax (ng/mL) Tmax (h) T1/2 (h) MRTlast (h)

50 mg 2 205.7 ± 0.6 16.3 ± 2.3 2.0 ± 1.4 22.5 ± 5.9 8.1 ± 0.1

100 mg 3 1,047.4 ± 981.3 69.0 ± 85.8 2.8 ± 2.0 90.2 ± 63.2 30.3 ± 15.8

200 mg 3 3,108.0 ± 1,890.6 139.6 ± 123.6 2.7 ± 0.6 83.5 ± 6.3 47.4 ± 4.4

300 mg 3 5,109.5 ± 1,605.6 246.3 ± 90.1 2.5 ± 1.8 78.5 ± 38.5 46.2 ± 3.6

450 mg 4 11,475.2 ± 8,250.4 544.3 ± 385.3 3.3 ± 2.2 78.7 ± 10.3 40.5 ± 1.4

600 mg 7 11,150.6 ± 6,793.3 452.1 ± 284.6 3.9 ± 1.7 78.7 ± 13.5 43.3 ± 3.7
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Dose (mg) n AUCINF_obs (ng·h/mL) Cmax (ng/mL) Tmax (h) T1/2 (h) MRTlast (h)

800 mg 3 11,164.6 ± 7,787.7 421.3 ± 259.6 3.7 ± 0.6 77.2 ± 9.3 42.0 ± 4.0

The data indicate that Conteltinib exhibits non-linear pharmacokinetics at lower doses with a trend toward

more linear exposure at higher doses. The maximum plasma concentrations (Cmax) and total exposure

(AUC) generally increase with dose, though there appears to be saturation effect at the highest doses (600

mg and 800 mg) based on similar AUC values observed at these dose levels. The time to maximum

concentration (Tmax) ranges from 2.0 to 3.9 hours, suggesting moderate absorption rate, while the terminal

half-life (T1/2) is approximately 77-90 hours across doses, supporting once-daily dosing [7].

Table 2: Multiple-Dose Pharmacokinetic Parameters of Conteltinib (Cycle 1 Day 28)

Dose
(mg)

n
AUCtau
(ng·h/mL)

Cmax (ng/mL)
Tmax
(h)

T1/2 (h)
Accumulation
Ratio

50 mg 2 16,704.7 ±
21,404.0

683.0 ± 205.5 1.5 ±
0.7

352.2 ±
446.0

High

100 mg 3 6,110.5 ± 5,079.7 1,479.9 ± 194.0 2.7 ±
0.6

61.1 ± 55.7 Moderate

200 mg 3 12,399.1 ±
8,484.5

3,573.7 ±
1,587.8

3.0 ±
0.0

42.2 ± 20.2 Moderate

300 mg 3 19,006.6 ±
11,836.7

4,859.1 ± 399.7 3.0 ±
1.0

50.9 ± 36.8 Moderate

450 mg 3 34,382.8 ±
28,835.3

8,046.3 ±
3,449.6

4.3 ±
1.5

48.6 ± 38.2 Moderate

600 mg 7 53,825.9 ±
63,563.9

14,023.9 ±
8,628.0

2.5 ±
1.4

45.0 ± 32.1 Moderate

800 mg 2 27,223.0 ±
33,065.7

5,498.7 ±
5,665.9

3.5 ±
0.7

52.7 ± 30.7 Moderate
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After multiple dosing, Conteltinib demonstrates significant accumulation with steady-state exposures

substantially higher than single-dose exposure across all dose levels. The accumulation pattern is consistent

with the extended half-life observed in single-dose administration. At the recommended Phase 2 dose of 600

mg QD, the steady-state Cmax reaches approximately 14,024 ng/mL with AUC of 53,826 ng·h/mL [7]. The

mean residence time (MRTlast) remains relatively consistent across doses at approximately 10-12 hours

after multiple dosing, suggesting predictable drug disposition characteristics [1] [7].

Pharmacokinetic-Pharmacodynamic Relationships

The dose-exposure relationship for Conteltinib appears to correlate with clinical efficacy parameters. In

the Phase 1 study, the overall response rate (ORR) was 64.1% in ALK TKI-naïve patients at the 600 mg

QD dose, with a median progression-free survival (PFS) of 15.9 months and median duration of response

(DoR) of 15.0 months [1] [6]. In crizotinib-pretreated patients, the ORR was 33.3% with median PFS of 6.73

months and median DoR of 6.60 months, demonstrating that Conteltinib maintains clinically meaningful

activity even after prior ALK TKI therapy [1].

The pharmacokinetic-pharmacodynamic relationship was further evidenced by the determination of the

recommended Phase 2 dose based on PK parameters, efficacy, and safety data. The 600 mg QD dose

provided optimal target coverage while maintaining a manageable safety profile. Interestingly, the study

found that the maximum tolerated dose (MTD) was not reached, suggesting potential for further dose

escalation if warranted by clinical needs [1]. However, the dose-limiting toxicity (DLT) event observed at

600 mg (one patient) and the overall safety profile supported 600 mg QD as the appropriate dose for further

development in ALK TKI-naïve patients [1].

Experimental Protocols and Methodologies

Clinical Study Design

The foundational clinical data for Conteltinib derives from a multicenter, open-label, Phase 1 study

(NCT02695550) conducted according to standardized protocols:
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Study Population: The trial enrolled adult patients (18-75 years) with histologically confirmed ALK-

positive advanced NSCLC, with at least one measurable lesion per RECIST criteria. Patients could be

either ALK TKI-naïve or previously treated with crizotinib. Key inclusion criteria included ECOG

performance status ≤2, estimated life expectancy ≥12 weeks, and adequate organ function [1].

Study Design: The trial employed a 3+3 dose-escalation design following a modified Fibonacci

sequence. The starting dose was 50 mg QD, with escalation to 100, 200, 300, 450, 600, and 800 mg

QD cohorts. Each dose cohort included a PK lead-in phase where a single dose was administered 7

days before Cycle 1 Day 1 to characterize single-dose PK. Treatment continued in 28-day cycles until

disease progression, unacceptable toxicity, or patient withdrawal [1].

DLT Evaluation: The DLT evaluation period comprised the first 28-day cycle. DLTs were defined as

specific adverse events occurring during this period, including grade ≥3 non-hematologic toxicities

(with some exceptions), grade 4 neutropenia lasting >5 days, febrile neutropenia, grade 4

thrombocytopenia, and treatment interruptions >14 days due to toxicity [1].

Dose Expansion: Following identification of potentially efficacious doses in the escalation phase, the

study included dose-expansion cohorts at 100 mg, 450 mg, and 600 mg QD to further characterize

safety, PK, and efficacy at these dose levels [1] [7].

Preclinical Assessment Protocols

Comprehensive in vitro and in vivo protocols have been established to evaluate Conteltinib's antitumor

activity:

Cell Viability Assays: Protocols specify seeding human hepatoma cell lines (HepG2 and Bel-7402) in

96-well plates at appropriate densities, followed by treatment with Conteltinib at concentrations

ranging from 0.2 to 3.0 μM for 72 hours. Cell viability is typically assessed using MTT or CCK-8

assays, with calculation of IC50 values [4].

Apoptosis Analysis: For apoptosis assays, cells are treated with Conteltinib (typically 3 μM) for 48

hours, followed by staining with Annexin V-FITC and propidium iodide. Analysis is performed using

flow cytometry to quantify early and late apoptotic populations [4].
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Western Blot Analysis: Protocols specify cell lysis using RIPA buffer, protein separation by SDS-

PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary

antibodies against target proteins (p-FAK, total FAK, ALK, etc.) overnight at 4°C. After incubation

with HRP-conjugated secondary antibodies, protein bands are visualized using enhanced

chemiluminescence [4] [3].

In Vivo Efficacy Studies: Animal model protocols typically involve nude mice transplanted with

HepG2 xenografts. Conteltinib is administered via oral gavage at 50 mg/kg using various dosing

schedules (e.g., twice daily for the first 3 days, then specific days with once-daily dosing). Tumor

dimensions are measured regularly to calculate tumor volume, and animals are euthanized at study

endpoint for tumor weight measurement and immunohistochemical analysis [4].

Bioanalytical Methods

The quantification of Conteltinib in biological matrices employs validated analytical methods:

Sample Collection: In clinical studies, blood samples for PK analysis are collected pre-dose and at

multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24, 48, 72, 96, 120, 144, 168 hours) during

both single-dose and multiple-dose phases [7].

Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis. Sample

preparation typically involves protein precipitation with acetonitrile or solid-phase extraction [7].

Analytical Technique: LC-MS/MS (liquid chromatography with tandem mass spectrometry) is the

preferred method for quantification, providing the necessary sensitivity and specificity for

pharmacokinetic studies. The method is validated according to regulatory guidelines for selectivity,

sensitivity, linearity, accuracy, precision, and stability [1] [7].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

Conteltinib functions as a multi-kinase inhibitor with primary activity against three key tyrosine kinases:
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ALK Inhibition: Conteltinib potently inhibits anaplastic lymphoma kinase (ALK), a receptor tyrosine

kinase belonging to the insulin receptor superfamily. In enzymatic assays, Conteltinib demonstrates

approximately 10-fold greater potency than crizotinib against wild-type ALK. Importantly, it

maintains activity against various crizotinib-resistant ALK mutations including L1196M, G1202R,

F1174L, G1269S, and R1275Q within the ALK kinase domain [1]. This broad activity against

resistance mutations positions Conteltinib as a valuable therapeutic option after failure of first-

generation ALK inhibitors.

FAK Inhibition: Conteltinib significantly inhibits focal adhesion kinase (FAK), a non-receptor

tyrosine kinase encoded by the PTK2 gene that is overexpressed in various tumors and associated with

poor prognosis. FAK plays crucial roles in tumor growth, invasion, metastasis, and angiogenesis

through both kinase-dependent and kinase-independent scaffolding functions [3]. The inhibition

constant (Ki) for FAK is reported as 1.6 nM, indicating potent inhibition [2].

Pyk2 Inhibition: As a paralogous homolog of FAK, Pyk2 displays similar domain organization and

protein binding sites. Conteltinib's dual inhibition of both FAK and Pyk2 is believed to provide

superior anti-cancer effects compared to selective FAK inhibition alone, as Pyk2 can compensate for

some FAK functions when FAK is inhibited [3].

The multi-target nature of Conteltinib represents a strategic approach to cancer therapy, simultaneously

addressing driver oncogenes (ALK) and key mediators of tumor microenvironment interaction (FAK/Pyk2).

Signaling Pathways and Downstream Effects

The antitumor activity of Conteltinib results from coordinated inhibition of multiple signaling pathways:
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Diagram 1: Conteltinib's multi-target inhibition of oncogenic signaling pathways leading to coordinated

antitumor effects

The diagram illustrates how Conteltinib simultaneously targets multiple kinases, disrupting key oncogenic

signaling cascades. ALK inhibition primarily affects the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK

pathways, which are crucial for tumor cell proliferation and survival. Simultaneously, FAK/Pyk2 inhibition

impacts additional signaling nodes including YAP signaling, which regulates epithelial-mesenchymal

transition (EMT) and invasion. The coordinated inhibition of these pathways results in comprehensive

antitumor activity including reduced proliferation, increased apoptosis, and decreased migration, invasion,

and angiogenesis [1] [3].

The FAK/Pyk2 inhibitory activity of Conteltinib provides additional mechanisms beyond ALK inhibition

alone. FAK serves as a central regulator of the tumor microenvironment, influencing cancer-associated

fibroblasts, immune cell infiltration, and angiogenesis. By inhibiting FAK, Conteltinib potentially modulates
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the tumor stroma, creating a less permissive environment for tumor growth and metastasis. This multi-

mechanistic approach may be particularly valuable in overcoming resistance to selective ALK inhibitors [3].

Safety Profile and Adverse Event Management

Treatment-Related Adverse Events

The safety profile of Conteltinib has been characterized in the Phase 1 clinical trial involving 64 patients

with advanced ALK-positive NSCLC. The analysis revealed that Conteltinib has a manageable safety

profile with most adverse events being mild to moderate in severity:

Overall Incidence: Among the 64 treated patients, 58 (90.6%) experienced treatment-related

adverse events (TRAEs) of any grade. However, only 9 patients (14.1%) experienced grade ≥3

TRAEs, indicating a favorable therapeutic index [1] [6].

Common Adverse Events: The most frequently reported TRAEs included diarrhea (71.9%), elevated

serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). These

events were predominantly grade 1-2 in severity and manageable with supportive care or dose

modifications [1].

Laboratory Abnormalities: Hematologic and biochemical abnormalities were observed but were

generally reversible and manageable. The elevated serum creatinine (without corresponding changes in

actual renal function) suggests potential inhibition of tubular secretion of creatinine, a phenomenon

observed with other kinase inhibitors that typically doesn't reflect true nephrotoxicity [1].

Dose-Limiting Toxicities and Maximum Tolerated Dose

In the dose-escalation phase, only one DLT was reported at the 600 mg dose level among the 26 patients

enrolled across seven dose cohorts (50-800 mg QD). The maximum tolerated dose was not reached within

the investigated dose range, supporting the feasibility of the recommended Phase 2 dose of 600 mg QD for

ALK TKI-naïve patients [1].
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For patients who had received prior crizotinib treatment, the recommended Phase 2 dose was established as

300 mg BID (bis in die, twice daily). The divided dosing schedule potentially helps manage toxicity while

maintaining effective target coverage in this patient population [1] [6].

The favorable safety profile of Conteltinib compares advantageously with other second-generation ALK

inhibitors, which often have higher rates of specific toxicities such as gastrointestinal intolerance (ceritinib),

bradycardia (alectinib), and early pulmonary events (brigatinib). The manageable safety profile of

Conteltinib supports its continued development as a therapeutic option for ALK-positive NSCLC.

Conclusion and Future Perspectives

Conteltinib represents a promising multi-kinase inhibitor with potent activity against ALK, FAK, and

Pyk2. The comprehensive pharmacokinetic characterization demonstrates favorable properties including

dose-dependent exposure, extended half-life supporting once-daily dosing, and predictable accumulation at

steady-state. The established recommended Phase 2 doses of 600 mg QD for ALK TKI-naïve patients and

300 mg BID for crizotinib-pretreated patients balance efficacy and safety based on robust clinical data.

The unique multi-target mechanism of Conteltinib, simultaneously addressing ALK-driven tumor growth

and FAK/Pyk2-mediated tumor microenvironment interactions, provides a strategic advantage for

overcoming resistance to more selective ALK inhibitors. The compound demonstrates clinically meaningful

efficacy with ORR of 64.1% in ALK TKI-naïve patients and 33.3% in crizotinib-pretreated patients, along

with a manageable safety profile dominated by grade 1-2 gastrointestinal and hepatic events.

Future development directions for Conteltinib include combination strategies with other therapeutic

modalities. Preclinical evidence suggests potential for synergistic combinations with other targeted agents,

chemotherapy, and immunotherapy. Specifically, the FAK inhibitory activity of Conteltinib may help

overcome resistance to mTOR inhibitors and enhance response to immune checkpoint inhibitors by

modulating the tumor immune microenvironment [3]. Further clinical exploration of these combinations may

expand the therapeutic utility of Conteltinib beyond ALK-positive NSCLC to other malignancies where

FAK signaling plays a key pathogenic role.

Table 3: Key Development Milestones and Future Directions for Conteltinib
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Aspect Current Status Future Directions

Clinical
Development

Phase 1 completed;
Recommended Phase 2 dose

established

Phase 2/3 trials in ALK-positive NSCLC;
Potential registration studies

Therapeutic
Indications

Advanced ALK-positive NSCLC Potential expansion to other ALK-driven

malignancies; FAK-dependent cancers

Combination
Strategies

Preclinical data supporting

combinations

Clinical trials with immunotherapy,

chemotherapy, other targeted agents

Biomarker
Development

ALK rearrangement status Predictive biomarkers for FAK inhibitor

response; Resistance mechanism studies

Formulation
Development

Immediate-release oral formulation Alternative formulations for improved

bioavailability; CNS-penetrant formulations

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Technical Profile of Conteltinib: Pharmacokinetics,

Mechanisms, and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b524211#conteltinib-pharmacokinetic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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